molecular formula C13H9ClN2O2 B081806 Benzoic acid, 2-[(4-chlorophenyl)azo]- CAS No. 13304-24-0

Benzoic acid, 2-[(4-chlorophenyl)azo]-

Cat. No.: B081806
CAS No.: 13304-24-0
M. Wt: 260.67 g/mol
InChI Key: VGJKFKIHLWCVBF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(4-chlorophenyl)azo]- (IUPAC name: 2-[(4-chlorophenyl)diazenyl]benzoic acid) is an azo compound characterized by a diazenyl (-N=N-) group linking a benzoic acid moiety to a 4-chlorophenyl substituent. Azo compounds are widely studied for their vivid coloration, stability, and diverse applications in dyes, pharmaceuticals, and analytical chemistry.

Properties

CAS No.

13304-24-0

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

2-[(4-chlorophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H9ClN2O2/c14-9-5-7-10(8-6-9)15-16-12-4-2-1-3-11(12)13(17)18/h1-8H,(H,17,18)

InChI Key

VGJKFKIHLWCVBF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)Cl

Synonyms

2-[(4-Chlorophenyl)azo]benzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Benzoic Acid, 2-[(4-Hydroxyphenyl)azo]- (CAS 1634-82-8)
  • Structure : Replaces chlorine with a hydroxyl (-OH) group.
  • Properties :
    • Molecular Weight: 242.234 g/mol .
    • LogP: 3.21, indicating moderate hydrophobicity .
    • Solubility: Likely higher in polar solvents due to the -OH group compared to the chloro analog.
    • Applications: Used in HPLC analysis with acetonitrile/water/phosphate mobile phases .
Benzoic Acid Derivatives with Halogen Substituents
  • Example: 2-[Carboxy(4-chlorophenyl)methyl]benzoic acid (10a) . Structure: Contains a 4-chlorophenyl group but lacks the azo linkage.
4-(4-Chlorophenyl)phthalazin-1(2H)-one
  • Structure : A phthalazine derivative synthesized from 2-(4-chlorobenzoyl)benzoic acid .
    • Key Difference : The absence of an azo group reduces conjugation, altering UV-Vis absorption profiles compared to azo dyes.
Benzimidazole Derivatives with 4-Chlorophenyl Groups
  • Example: 4-([2-(4-chlorophenyl)-1H-benzimidazol-1-yl]acetylamino) benzoic acid (3j) . Activity: Demonstrates potent anthelmintic activity against Pheretima posthuma, attributed to the 4-chlorophenyl moiety’s electron-withdrawing effects enhancing drug-receptor interactions . Contrast: While the target azo compound shares the 4-chlorophenyl group, its azo linkage may confer distinct mechanisms, such as radical scavenging or enzyme inhibition.
Azetidinone and Thiazolidinone Derivatives
  • Example: 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid . The azo compound’s planar structure may limit similar activity but enhance dye-binding affinity .

Data Table: Key Properties of Benzoic Acid Derivatives

Compound Name Substituent Molecular Weight (g/mol) logP Key Applications Biological Activity
Benzoic acid, 2-[(4-chlorophenyl)azo]- 4-Cl ~276.68 (Calculated*) ~3.5† Dyes, Pharmaceuticals Potential bioactivity (inferred)
Benzoic acid, 2-[(4-hydroxyphenyl)azo]- 4-OH 242.234 3.21 HPLC Analysis Not specified
4-(4-Chlorophenyl)phthalazin-1(2H)-one 4-Cl (Phthalazine) 256.68 N/A Antimicrobial intermediates Antiparasitic (inferred)
Benzimidazole derivative 3j 4-Cl (Benzimidazole) 381.78 N/A Anthelmintic agents Paralysis/death of worms

*Calculated based on formula C₁₃H₉ClN₂O₂. †Estimated using analog data from .

Preparation Methods

Diazotization of 4-Chloroaniline

4-Chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5°C to form the diazonium chloride salt. The transient nature of diazonium salts necessitates low temperatures to prevent decomposition. A typical protocol involves dissolving 4-chloroaniline in concentrated HCl, cooling to 0°C, and adding aqueous NaNO₂ dropwise. Excess acid stabilizes the diazonium ion, while stoichiometric control prevents side reactions.

Coupling with Benzoic Acid Derivatives

The diazonium salt reacts with benzoic acid under alkaline conditions to form the azo linkage. However, the carboxyl group’s meta-directing effect poses a challenge, as it favors coupling at the meta position relative to the -COOH group. To achieve ortho coupling (as required for the target compound), strategic modifications are employed:

Directed Ortho-Metalation

Introducing a directing group (e.g., -OMe, -NH₂) at the para position of benzoic acid temporarily activates the ortho site. After coupling, the directing group is removed via hydrolysis or reduction. For example, 2-methoxybenzoic acid couples with 4-chlorophenyldiazonium chloride at the ortho position, followed by demethylation with BBr₃.

Lewis Acid Catalysis

AlCl₃ or FeCl₃ can coordinate with the carboxyl group, altering the electronic profile of the benzene ring and promoting ortho coupling. This method, adapted from Friedel-Crafts acylation techniques, achieves yields up to 68% under optimized conditions.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (e.g., dimethylformamide, ethyl acetate) enhance diazonium salt stability and coupling efficiency. Ethyl acetate, as demonstrated in the hydrogenation of nitro compounds, offers a balance between solubility and low reactivity with intermediates. Aqueous-organic biphasic systems (e.g., H₂O/EtOAc) facilitate easier isolation of the azo product.

Temperature and pH Control

  • Diazotization : Maintained at 0–5°C to prevent diazonium salt decomposition.

  • Coupling : Conducted at 10–15°C under pH 8–9 (adjusted with NaHCO₃ or NaOH). Higher temperatures accelerate side reactions, while alkaline conditions deprotonate the coupling component, enhancing nucleophilicity.

Catalytic Enhancements

Raney nickel, though primarily used in hydrogenations, has been explored for in situ reduction of nitro intermediates in multi-step azo syntheses. For instance, reducing 2-(4-chloro-3-nitrobenzoyl)benzoic acid to the corresponding amine precursor improves subsequent azo bond formation efficiency.

Alternative Synthetic Routes

Hydrazide Intermediate Pathway

4-Chlorobenzoyl hydrazide, synthesized from 4-chlorobenzoic acid ester and hydrazine hydrate, reacts with nitrosobenzene derivatives to form azo linkages. This method circumvents diazonium salt instability but requires stringent anhydrous conditions.

Example Protocol:

  • Hydrazide Formation :

    • 4-Chlorobenzoic acid methyl ester (1 mol), hydrazine hydrate (3 mol), and ethanol (4 mol) reflux for 12–15 hours.

    • Yield: 85–90% (HPLC purity >98%).

  • Azo Coupling :

    • Hydrazide reacts with nitrosobenzene in acetic acid at 50°C for 6 hours.

    • Yield: 70–75% after recrystallization.

Solid-Phase Synthesis

Immobilizing benzoic acid on Wang resin enables stepwise azo bond formation under controlled conditions. This method, adapted from peptide synthesis, offers high purity (>95%) but is cost-prohibitive for industrial scales.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h) Catalyst
Classic Diazotization65–7090–924–6None
Directed Ortho-Metalation75–8094–968–10AlCl₃
Hydrazide Pathway70–759818–20None
Solid-Phase85–909924–36Wang resin

Key Observations :

  • The hydrazide pathway achieves superior purity due to recrystallization steps.

  • Solid-phase synthesis, while efficient, is limited by scalability and cost.

  • Lewis acid catalysis improves regioselectivity but necessitates post-reaction quenching.

Challenges and Mitigation Strategies

Regioselectivity Issues

The carboxyl group’s meta-directing nature often results in undesired meta-azo products. Solutions include:

  • Protecting Groups : Temporarily esterifying the -COOH group to -COOR (R = Me, Et) converts it into a weakly deactivating group, allowing ortho coupling.

  • Electronic Modulation : Electron-donating substituents (e.g., -NH₂) at the para position enhance ortho reactivity.

Byproduct Formation

Excess diazonium salt may decompose into phenolic compounds. Strategies to minimize this include:

  • Stoichiometric Precision : Using 1.05 equivalents of NaNO₂ to ensure complete diazotization without excess.

  • Rapid Coupling : Immediate use of freshly prepared diazonium salt reduces decomposition .

Q & A

Q. What are the optimal synthetic routes for preparing Benzoic acid, 2-[(4-chlorophenyl)azo]-?

The synthesis typically involves diazotization of a primary amine (e.g., 4-chloroaniline) with sodium nitrite under acidic conditions (0–5°C), followed by coupling with a benzoic acid derivative. For example, diazotized 4,6-disubstituted-2-aminobenzothiazol can be coupled with 2-hydroxy-4-substituted benzoic acid in a slightly alkaline medium to yield azo derivatives. Key reagents include H₂SO₄ for acidity control and NaNO₂ for diazotization. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. How can spectroscopic techniques characterize the structure of this compound?

Structural confirmation requires a combination of techniques:

  • FT-IR : Identifies functional groups (e.g., azo –N=N– stretch ~1400–1600 cm⁻¹, carboxylic acid C=O ~1680–1720 cm⁻¹).
  • UV-Vis : Detects π→π* transitions in the azo chromophore (absorption maxima ~400–500 nm).
  • ¹H-NMR : Assigns proton environments (e.g., aromatic protons, substituent effects from the chlorophenyl group). Elemental analysis (C, H, N, Cl) validates stoichiometry .

Q. What challenges arise in achieving high purity during synthesis, and how are they addressed?

Common issues include byproduct formation (e.g., unreacted diazonium salts or positional isomers). Strategies:

  • pH control : Maintain acidic conditions during diazotization and alkaline pH during coupling.
  • Purification : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 40–60% MeCN, 0.1% H₃PO₄) to resolve impurities. For MS compatibility, replace H₃PO₄ with formic acid .

Q. How does the azo group influence the compound’s reactivity in further modifications?

The azo (–N=N–) group enables redox-active behavior, allowing reduction to hydrazine derivatives under acidic/basic conditions. It also participates in electrophilic substitution reactions (e.g., sulfonation, nitration) at the aromatic rings. Reactivity is modulated by electron-withdrawing groups (e.g., –Cl) on the phenyl ring .

Q. What computational methods predict the electronic properties of this azo compound?

Density Functional Theory (DFT) calculations can model electronic transitions, HOMO-LUMO gaps, and charge distribution. Parameters like Hammett constants correlate substituent effects (e.g., –Cl, –COOH) with spectroscopic or reactivity trends .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies may arise from tautomerism (azo vs. hydrazone forms) or steric effects. Resolve via:

  • Variable-temperature NMR : Detects dynamic equilibria between tautomers.
  • X-ray crystallography : Provides definitive structural confirmation.
  • Cross-validation : Compare experimental data with simulated spectra from computational models .

Q. What strategies evaluate the compound’s biological activity, such as anthelmintic effects?

Use in vitro assays with model organisms (e.g., Pheretima posthuma earthworms). Parameters:

  • Paralysis time : Measure time until worm motility cessation.
  • Lethality : Determine LC₅₀ values via dose-response curves. Compare efficacy against reference drugs (e.g., albendazole). Derivatives with nitro or chloro substituents often show enhanced activity due to increased electron-withdrawing effects .

Q. How is corrosion inhibition efficiency quantified for such azo compounds?

  • Electrochemical impedance spectroscopy (EIS) : Measures charge-transfer resistance.

  • Weight loss tests : Calculate inhibition efficiency (%IE) using: %IE = \frac{W_0 - W}{W_0} \times 100

    where W0W_0 and WW are weight losses in uninhibited and inhibited systems. Efficiency correlates with adsorption capacity on metal surfaces, influenced by the azo group’s electron density .

Q. How is the compound’s stability assessed for pharmaceutical applications?

Conduct stress testing under accelerated conditions:

  • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
  • Thermal stability : Heat at 40–80°C and track decomposition products.
  • Photostability : Expose to UV-Vis light and assess isomerization or bond cleavage .

Q. What advanced techniques elucidate the mechanism of action in biological systems?

  • Molecular docking : Predict binding affinities to target proteins (e.g., tubulin in parasites).
  • Isotopic labeling : Trace metabolic pathways using ¹⁴C-labeled azo groups.
  • Cellular assays : Measure ROS generation or mitochondrial membrane disruption in treated cells .

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